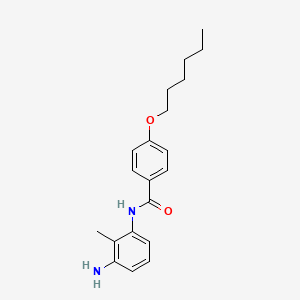

N-(3-Amino-2-methylphenyl)-4-(hexyloxy)benzamide

Description

N-(3-Amino-2-methylphenyl)-4-(hexyloxy)benzamide is a benzamide derivative characterized by a hexyloxy group at the para-position of the benzamide ring and a 3-amino-2-methylphenyl substituent on the amide nitrogen. Its hexyloxy chain likely enhances lipid solubility, which may improve membrane permeability compared to shorter alkoxy analogs .

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-4-hexoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-3-4-5-6-14-24-17-12-10-16(11-13-17)20(23)22-19-9-7-8-18(21)15(19)2/h7-13H,3-6,14,21H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMSDBMULTUBMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)-4-(hexyloxy)benzamide typically involves the following steps:

Hexyloxy Substitution: The attachment of the hexyloxy group to the benzamide structure.

Amidation: The formation of the amide bond between the amino group and the benzamide.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

standard organic synthesis techniques and equipment are likely employed to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-4-(hexyloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The hexyloxy group can be substituted with other alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM).

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted benzamides .

Scientific Research Applications

N-(3-Amino-2-methylphenyl)-4-(hexyloxy)benzamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for potential therapeutic applications, although not currently used in clinical settings.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for N-(3-Amino-2-methylphenyl)-4-(hexyloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Alkoxy Chain Variations

- N-(3-Amino-2-methylphenyl)-4-isobutoxybenzamide (CAS 1020056-36-3): Structural Difference: Replaces the hexyloxy group with an isobutoxy (C4) chain. Impact: The shorter isobutoxy chain reduces lipophilicity (predicted density: 1.144 g/cm³ vs. Hazard Profile: Classified as an irritant (Xi), similar to many benzamides .

4-(Hexyloxy/heptyloxy)benzenamine Derivatives (Compounds 3a/3b) :

- Structural Difference : Varies alkoxy chain length (C6 vs. C7).

- Impact : Heptyloxy analogs (C7) exhibit increased lipophilicity, which may enhance bioavailability but raise metabolic stability concerns. Synthesis methods for such compounds involve HCl-mediated deacetylation and hydrazine condensation .

2.2 Substituent Modifications on the Aromatic Ring

- 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide (CAS 63969-05-1): Structural Difference: Substitutes hexyloxy with methoxy and introduces a chloro group on the phenyl ring.

- 4-Amino-N-(4-amino-2-methoxyphenyl)benzamide (CAS 14071-33-1): Structural Difference: Features dual amino groups and a methoxy substituent. Impact: Increased hydrogen-bonding capacity may improve interactions with polar active sites, though reduced lipophilicity (MW 257.29) could limit tissue penetration .

2.3 Functional Group Additions

- N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide: Structural Difference: Incorporates an imidazole ring and halogen substituents. Biological Activity: Demonstrates notable anticancer activity (e.g., against cervical cancer) due to imidazole’s metal-chelating properties and halogen-enhanced target binding .

- MS-275 (N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)aminomethyl]benzamide): Structural Difference: Includes a pyridinyl moiety and aminomethyl group. Biological Activity: A potent HDAC inhibitor with brain-region selectivity (30–100× more potent than valproate in increasing acetylated histone H3 in the frontal cortex) .

Structure-Activity Relationship (SAR) Trends

Alkoxy Chain Length :

- Substituent Effects: Electron-withdrawing groups (e.g., Cl, F) strengthen binding to hydrophobic enzyme pockets. Amino and methoxy groups facilitate hydrogen bonding, critical for target engagement .

Data Tables

Table 1: Physical and Structural Comparison

| Compound Name | Alkoxy Chain | Key Substituents | Molecular Weight | Key Properties |

|---|---|---|---|---|

| N-(3-Amino-2-methylphenyl)-4-(hexyloxy)benzamide | C6 | 3-Amino-2-methylphenyl | 316.41* | High lipophilicity |

| N-(3-Amino-2-methylphenyl)-4-isobutoxybenzamide | C4 | 3-Amino-2-methylphenyl | 298.38 | Moderate solubility, irritant |

| 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide | Methoxy | Cl, Methoxy | 304.75 | Enhanced binding affinity |

| 4-Amino-N-(4-amino-2-methoxyphenyl)benzamide | None | Dual amino, Methoxy | 257.29 | High polarity |

*Calculated based on formula C19H24N2O2.

Biological Activity

N-(3-Amino-2-methylphenyl)-4-(hexyloxy)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of histone deacetylases (HDACs). This article explores the compound's biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C20H26N2O2

- Molecular Weight : 326.44 g/mol

- Structure : The compound features an aromatic amide structure with an amino group and a hexyloxy substituent, enhancing its lipophilicity and biological activity.

This compound exhibits its biological effects primarily through the following mechanisms:

- HDAC Inhibition : The compound acts as an HDAC inhibitor, which is significant in cancer therapy as it can induce cell cycle arrest and apoptosis in cancer cells. HDAC inhibitors are known to alter gene expression by modifying histones, leading to the reactivation of tumor suppressor genes.

- Enzyme Interaction : The amino group can form hydrogen bonds with target proteins, while the hexyloxy group enhances membrane permeability, facilitating cellular uptake.

Anticancer Properties

Research indicates that this compound shows promising anticancer activity:

- In Vitro Studies : It has been tested against various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation. For instance, studies have shown IC50 values comparable to established HDAC inhibitors, indicating strong potential for therapeutic applications .

Antioxidant Activity

The compound may also possess antioxidant properties, contributing to its therapeutic effects against oxidative stress-related diseases. This aspect is particularly relevant given the role of oxidative stress in cancer progression.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Study on HDAC Inhibition :

- A study demonstrated that this compound effectively inhibits HDAC activity in vitro, leading to increased acetylation of histones and subsequent apoptosis in cancer cell lines.

- Table 1 summarizes the IC50 values of various HDAC inhibitors compared to this compound.

| Compound Name | IC50 (µM) |

|---|---|

| This compound | 1.30 |

| SAHA (Suberoylanilide Hydroxamic Acid) | 1.25 |

| Valproic Acid | 6.0 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.